molecular formula C7H10O B1582548 2,4-Heptadien-6-one CAS No. 3916-64-1

2,4-Heptadien-6-one

Cat. No. B1582548
CAS RN: 3916-64-1
M. Wt: 110.15 g/mol
InChI Key: SWGLACWOVFCDQS-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-Heptadien-6-one can be achieved through an Aldol Condensation reaction . The reaction involves acetone and crotonaldehyde, with sodium hydroxide in water at 30 - 40°C for 6 hours . The yield of the pure organic compound was found to be 91.3% .


Molecular Structure Analysis

The molecular structure of 2,4-Heptadien-6-one consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 110.1537 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Neuroscience and Pharmacology .

Summary of the Application

A series of 1,7-diphenyl-1,4-heptadien-3-ones, which are derivatives of 2,4-Heptadien-6-one, were synthesized and evaluated for their anti-neuroinflammatory effects in LPS-stimulated BV2 microglia .

Methods of Application or Experimental Procedures

The target compounds bearing methoxy groups were synthesized and their effects were evaluated in LPS-stimulated BV2 microglia . The active compounds CU-19 and CU-21 were found to reduce the level of NO, TNF- α, IL-6 and PGE-2, and downregulated the expression of COX-2 and iNOS in LPS-stimulated BV2 cells .

Results or Outcomes

The pharmacological results showed that the target compounds bearing methoxy groups greatly inhibited LPS-induced NO release . The active compounds CU-19 and CU-21 reduced the level of NO, TNF- α, IL-6 and PGE-2, downregulated the expression of COX-2 and iNOS in LPS-stimulated BV2 cells . A study of the mechanism of action revealed that CU-19 and CU-21 inhibited the nuclear translocation of NF- κ B and phosphorylation of MAPKs (ERK, JNK, and p38) .

Safety And Hazards

Safety data sheets suggest that 2,4-Heptadien-6-one should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and precautionary measures against static discharges should be taken . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

(3E,5E)-hepta-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-6H,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGLACWOVFCDQS-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Heptadien-6-one

CAS RN

3916-64-1
Record name 3,5-Heptadien-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Heptadien-6-one (stabilized with HQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Heptadien-6-one
Reactant of Route 2
Reactant of Route 2
2,4-Heptadien-6-one
Reactant of Route 3
2,4-Heptadien-6-one
Reactant of Route 4
2,4-Heptadien-6-one
Reactant of Route 5
2,4-Heptadien-6-one
Reactant of Route 6
2,4-Heptadien-6-one

Citations

For This Compound
27
Citations
RF Heck - Journal of the American Chemical Society, 1963 - ACS Publications
1-Acylmethyl-T-allylcobalt tricarbonyl derivatives, prepared from alkyl-or acylcobalt carbonyls and con-jugated dienes, react with bases to form 1-acyl-l, 3-butadiene derivatives. The …
Number of citations: 44 pubs.acs.org
HW Bosch, HU Hung, D Nietlispach, A Salzer - Organometallics, 1992 - ACS Publications
(4) Á, b= 17.593 (8) A, c= 13.115 (6) Á, ß= 101.55 (4), and Z= 4, reveals the coordination of the CsMesRu moiety from the sterically less hindered side of the tricyclic ligand. The half-…
Number of citations: 87 pubs.acs.org
R Valarivan, CN Pillai, CS Swamy - Reaction Kinetics and Catalysis …, 1994 - Springer
Decompositon of 2-propanol has been carried out on the hydrogen storage material Mg 2 Cu and its modified form (OH−Mg 2 Cu) to study their catalytic behavior. The reaction was …
Number of citations: 6 link.springer.com
T Tsuda, T Hayashi, H Satomi… - The Journal of …, 1986 - ACS Publications
Selective conjugate reduction (1, 4-reduction) of, ß-unsaturated carbonyl compounds is an important transformation in organicsynthesis. Especially, the selective conjugate reduction on …
Number of citations: 156 pubs.acs.org
ST Carlson, E Marron, D Sedlak - renuwit.org
Background: Taking secondary wastewater through a series of advanced treatment steps that cleans water to a potable quality is potable water reuse. Direct potable reuse takes this …
Number of citations: 2 renuwit.org
R Zamora, CM Lavado-Tena, FJ Hidalgo - Food chemistry, 2020 - Elsevier
The reactions of different lipid-derived reactive carbonyls with ammonia-producing compounds were studied to investigate the formation of pyridines in foods. 2-Alkyl, 3-alkyl-, and 2,5-…
Number of citations: 25 www.sciencedirect.com
F Hayase, TY Chung, H Kato - Food chemistry, 1984 - Elsevier
Volatile components obtained by simultaneous steam distillation-extraction from two varieties of tomato fruits at various ripening stages and their artificially ripened tomato fruits were …
Number of citations: 69 www.sciencedirect.com
RG Buttery, FD Parker, R Teranishi… - Journal of Agricultural …, 1981 - ACS Publications
The vacuum steam volatile oil of alfalfa leaf-cutter bee (Megachile rotundata Auct.) cells has been analyzed bycapillary GLC-MS. A total of 60 components have been identified. The …
Number of citations: 27 pubs.acs.org
SK Bej, LT Thompson - Applied Catalysis A: General, 2004 - Elsevier
Acetone condensation was carried out over high surface area molybdenum nitride and carbide catalysts. Rates and selectivities for these materials were compared to those for MgO (a …
Number of citations: 77 www.sciencedirect.com
C Kleider, M Meier, HL Esch… - NAUNYN …, 2019 - … 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.